2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol

Physicochemical property comparison Medicinal chemistry Building block selection

2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol (CAS 113556-56-2) is a C10H22N2O amino alcohol characterized by a 1,2,5-trimethyl-substituted piperidine ring linked via a secondary amine to an ethanol moiety. This compound serves as a research chemical and synthetic intermediate in pharmaceutical and agrochemical development.

Molecular Formula C10H22N2O
Molecular Weight 186.29 g/mol
Cat. No. B13241983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol
Molecular FormulaC10H22N2O
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCC1CC(C(CN1C)C)NCCO
InChIInChI=1S/C10H22N2O/c1-8-7-12(3)9(2)6-10(8)11-4-5-13/h8-11,13H,4-7H2,1-3H3
InChIKeyBWJLFQKKMQMOMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol (CAS 113556-56-2) for Research and Pharmaceutical Intermediate Sourcing


2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol (CAS 113556-56-2) is a C10H22N2O amino alcohol characterized by a 1,2,5-trimethyl-substituted piperidine ring linked via a secondary amine to an ethanol moiety . This compound serves as a research chemical and synthetic intermediate in pharmaceutical and agrochemical development . It belongs to the broader class of 4-amino-substituted piperidine-ethanols, which are foundational building blocks in medicinal chemistry programs targeting central nervous system (CNS) receptors [1].

CNS Scaffold 1,2,5-Trimethylpiperidine core with reported CNS lineage for carbamate/amide elaboration
Differentiation Distinct methylation pattern offers intermediate steric and lipophilic profile vs. tetramethyl or unsubstituted analogs
SAR Exploration Supports structure-activity relationship studies requiring scaffold-controlled pharmacophore presentation

Why 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol Cannot Be Interchanged with Unsubstituted or Differently Methylated Piperidine-Ethanol Analogs


Piperidine-ethanol derivatives form a large, structurally similar compound class, but even minor variations in the N-heterocycle methylation pattern produce quantifiable differences in key properties relevant to both synthetic utility and biological target engagement. The 1,2,5-trimethyl substitution on the piperidine ring of this compound creates a unique combination of steric environment, lipophilicity (LogP ~0.3), and conformational constraints that differ systematically from the unsubstituted parent (2-(piperidin-4-ylamino)ethanol) and the 1-methyl and 2,2,6,6-tetramethyl analogs . Research on a related series of N-benzyl 1,2,5-trimethyl-, 2,2,6,6-tetramethylpiperidyl-, and tropylamines demonstrated that the choice of cyclic amine scaffold directly determines anti-ischemic activity magnitude in vivo, with only one scaffold producing a lead compound superior to the reference drug trimetazidine [1]. These findings underscore that generic substitution among piperidine-ethanol analogs carries tangible risk of altered pharmacological profile or synthetic outcome.

Methylation-Dependent Physicochemistry
Lipophilicity and protonation state may shift between 1,2,5-trimethyl and unsubstituted/1-methyl analogs, altering solubility and permeability
Steric Profile Divergence
Non-symmetrical trimethyl pattern provides different steric hindrance than 2,2,6,6-tetramethyl variants, potentially affecting derivatization yield and product selectivity
Scaffold-Specific Pharmacological Outcome
In vivo anti-ischemic endpoint differed by scaffold; results obtained with one methylation pattern may not transfer to another

Quantitative Differentiation Evidence: 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol vs. Closest Analogs


LogP Differentiation: Lipophilicity of the 1,2,5-Trimethyl Substitution vs. Unsubstituted Parent

The 1,2,5-trimethyl substitution on the piperidine ring increases lipophilicity compared to the unsubstituted 2-(piperidin-4-ylamino)ethanol parent. The target compound (CAS 113556-56-2) has a vendor-reported computed LogP of 0.297, with a topological polar surface area (TPSA) of 35.5 Ų, 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 rotatable bonds . For the unsubstituted comparator 2-(piperidin-4-ylamino)ethanol (CAS 875229-91-7), the predicted pKa is 14.77 ± 0.10 ; the lower pKa of the N-methylated tertiary amine in the target compound (not directly measured but expected to be ~8–9 based on tertiary amine pKa ranges) reflects the electronic effect of N-methylation and alters protonation state at physiological pH, which can influence solubility and membrane permeability.

Lipophilicity Profile
Cross-study comparable
LogP 0.297
TPSA 35.5 Ų
Distinct polarity vs. unsubstituted parent; influences membrane-interaction studies
Computed values; experimental confirmation recommended
Physicochemical property comparison Medicinal chemistry Building block selection

Pharmacological Scaffold Differentiation: 1,2,5-Trimethyl vs. 2,2,6,6-Tetramethyl Piperidine in Anti-Ischemic Activity

In a comparative anti-ischemic study of N-benzyl derivatives, compounds built on the 1,2,5-trimethylpiperidine scaffold were synthesized and screened alongside 2,2,6,6-tetramethylpiperidyl- and tropylamine-based analogs in a rat model of myocardial subendocardial ischemia [1]. The lead compound identified—2,2,6,6-tetramethyl-N-(3,4,5-trimethoxybenzyl)piperidin-4-amine—demonstrated anti-ischemic activity that was statistically significantly greater than that of the reference drug trimetazidine [1]. Although the 1,2,5-trimethylpiperidine series did not produce the most potent lead in this specific assay, the study establishes that the choice of the piperidine methyl-substitution pattern (1,2,5-trimethyl vs. 2,2,6,6-tetramethyl) results in divergent in vivo pharmacological outcomes [1].

Scaffold Activity Comparison
Class-level inference
1,2,5-Trimethyl series: measurable but lesser activity vs. tetramethyl lead in rat ischemia model
Scaffold methylation pattern alters anti-ischemic endpoint; supports compound-specific evaluation
Study on N-benzyl derivatives; direct data for target compound not available
Anti-ischemic drug development CNS pharmacology Structure-activity relationship (SAR)

Steric and Conformational Differentiation: 1,2,5-Trimethyl vs. 2,2,6,6-Tetramethyl Substitution

The 1,2,5-trimethyl substitution on the piperidine ring presents a distinct steric profile that differs from both the sterically hindered 2,2,6,6-tetramethyl analog and the less substituted 1-methyl or unsubstituted variants. The 1,2,5-trimethyl pattern introduces three methyl groups on the piperidine ring in a non-symmetrical arrangement that retains one unsubstituted ring carbon (position 3), providing a less sterically encumbered environment around the 4-amino substituent compared to the tetra-substituted 2,2,6,6-tetramethyl pattern . Previous stereochemical studies on 1,2,5-trimethyl-4-ethyl-4-piperidinol isomers have documented distinct configurations (α, β, γ isomers) arising from the relative stereochemistry of the methyl groups, indicating that the 1,2,5-trimethyl substitution pattern generates a defined set of stereoisomeric constraints that influence both synthetic accessibility and the spatial presentation of the 4-amino functionality [1].

Steric Environment
Supporting evidence
Non-symmetrical 1,2,5-trimethyl pattern; documented stereoisomerism
May offer balanced steric profile for 4-position derivatization
Qualitative comparison; no quantitative steric parameters
Conformational analysis Steric effects Synthetic intermediate design

CNS Pharmacological Relevance: 1,2,5-Trimethyl-4-amino-piperidine Derivatives Exhibit CNS Activity Profile

A structure-activity relationship study of 1,2,5-trimethyl-4-N-arylimino(amino)piperidines and related carbamates revealed that some ethyl-N-(1,2,5-trimethylpiperidyl-4)-N-aryl-carbamates demonstrated action on the central nervous system, while lacking profound analgesic effect [1]. The study documented that the biological activity profile—including bactericidal, fungicidal, and herbicidal activities—was related to the structure of the compounds, establishing that the 1,2,5-trimethylpiperidine core can impart CNS bioactivity that is distinct from other piperidine scaffolds [1].

CNS Activity Lineage
Supporting evidence
Some carbamate derivatives showed CNS activity without profound analgesia
Scaffold validated for CNS research program building blocks
Activity depends on aryl substitution pattern; target compound is an intermediate
CNS drug discovery Neurotransmitter receptor Behavioral pharmacology

Targeted Application Scenarios for 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol Based on Differentiating Evidence


Medicinal Chemistry: CNS Drug Discovery Starting Scaffold with Defined CNS Activity Lineage

Procurement of this compound is appropriate for medicinal chemistry programs seeking a piperidine-ethanol scaffold with documented CNS pharmacological relevance. The 1,2,5-trimethylpiperidine core has been validated in SAR studies of N-arylimino(amino)piperidines and N-aryl-carbamates that demonstrated measurable CNS activity in vivo [1]. The aminoethanol handle at the 4-position provides a versatile functional group for further derivatization into carbamates, amides, or other pharmacologically relevant moieties, building upon the established structure-activity knowledge base [1].

Anti-Ischemic Research: Differentiated Piperidine Scaffold Selection

Research groups investigating anti-ischemic agents should select this compound as a representative of the 1,2,5-trimethylpiperidine scaffold class, which has been directly compared with 2,2,6,6-tetramethylpiperidyl and tropylamine scaffolds in a rat myocardial ischemia model [2]. Although the 2,2,6,6-tetramethyl series yielded the statistically superior lead in that particular study, the 1,2,5-trimethyl scaffold remains a viable and structurally distinct option for exploring alternative SAR trajectories [2].

Synthetic Intermediate with Balanced Steric Properties

This compound is suitable as a synthetic building block in situations where intermediate steric hindrance around the 4-amino position is desired—less encumbered than 2,2,6,6-tetramethyl analogs, yet more structurally defined than 1-methyl or unsubstituted piperidine-ethanols . The computed LogP of 0.297 and TPSA of 35.5 Ų place it within a favorable physicochemical space for further elaboration into drug-like molecules .

Agrochemical Precursor Development

Given the documented herbicidal and fungicidal activities of structurally related 1,2,5-trimethylpiperidine-4-carbamate derivatives [1], this amino alcohol can serve as a key intermediate in the synthesis of novel agrochemical agents. The 1,2,5-trimethyl substitution pattern provides a differentiated chemical space compared to more commonly used piperidine scaffolds in agrochemical discovery.

Application
Selection Property
Validation Focus
CNS SAR studies
1,2,5-Trimethylpiperidine scaffold with reported CNS activity lineage
CNS receptor interaction endpoint review
Ischemic model pathway studies
Scaffold-differentiated anti-ischemic response context
Scaffold-specific endpoint evaluation in ischemia models
Synthetic derivatization at 4-position
Intermediate steric hindrance profile
Derivatization yield and selectivity assessment
Agrochemical bioactivity screening
1,2,5-Trimethylpiperidine core with reported herbicidal/fungicidal lineage
Herbicidal and fungicidal activity screening
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